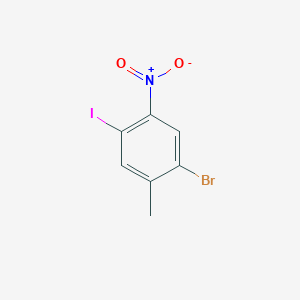

2-Bromo-5-iodo-4-nitrotoluene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrINO2 |

|---|---|

Molecular Weight |

341.93 g/mol |

IUPAC Name |

1-bromo-4-iodo-2-methyl-5-nitrobenzene |

InChI |

InChI=1S/C7H5BrINO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 |

InChI Key |

CPKGPQZJLRSJNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])I |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Iodo 4 Nitrotoluene

Electrophilic Aromatic Substitution (EAS) Pathways of Polyhalogenated Nitrotoluenes

Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. However, the highly substituted nature of 2-bromo-5-iodo-4-nitrotoluene, combined with the presence of strongly deactivating groups, makes further EAS reactions challenging. The regiochemical outcome of any potential substitution is governed by the cumulative directing effects of the four existing substituents.

Directing Effects of Bromo, Iodo, Nitro, and Methyl Groups on Further Electrophilic Attack

The orientation of a new electrophile onto the aromatic ring is determined by the existing substituents. Each group directs incoming electrophiles to specific positions based on its electronic properties.

Methyl Group (-CH₃): As an alkyl group, the methyl group is an activating, ortho, para-director. libretexts.org It donates electron density to the ring primarily through a positive inductive effect (+I), enriching the electron density at the positions ortho and para to it and stabilizing the positively charged intermediate (sigma complex) formed during the reaction. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. youtube.com It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a potent negative resonance effect (-R). youtube.com This makes the ring significantly less nucleophilic and directs incoming electrophiles to the meta position to avoid placing the positive charge of the sigma complex adjacent to the positively charged nitrogen atom. youtube.com

In this compound, there are two available positions for substitution: C3 and C6. The directing effects of the substituents on these positions are summarized below.

| Position for Attack | Directing Influence of -CH₃ (at C1) | Directing Influence of -Br (at C2) | Directing Influence of -NO₂ (at C4) | Directing Influence of -I (at C5) | Overall Predicted Effect |

|---|---|---|---|---|---|

| C3 | meta | ortho (favored) | ortho | meta | Favored by Bromo |

| C6 | ortho (favored) | meta | meta (favored) | ortho (favored) | Favored by Methyl, Nitro, and Iodo |

Based on a simple tally of directing effects, the C6 position is favored by three of the four substituents. The powerful activating effect of the methyl group strongly directs ortho to itself, reinforcing the directing influence of the iodo and nitro groups towards the C6 position.

Steric and Electronic Factors Governing Regioselectivity in EAS

While the electronic directing effects provide a primary guide, steric hindrance often plays a decisive role, especially in highly substituted rings. youtube.com

Steric Factors: The C6 position is adjacent to the large iodine atom. The C3 position is flanked by the smaller bromine atom and the nitro group. An incoming electrophile will experience steric hindrance at both available sites. Attack at the C6 position might be sterically hindered by the bulky iodine atom. Conversely, attack at the C3 position is crowded by the adjacent bromo and nitro groups. The relative size of the incoming electrophile would be a critical factor in the final product distribution. For many common electrophiles, the steric hindrance at the C6 position from the iodine atom may be less prohibitive than the combined steric and electronic repulsion from the adjacent bromo and nitro groups at the C3 position. youtube.com

Considering both electronic and steric factors, electrophilic aromatic substitution on this compound is predicted to be sluggish and would likely yield the C6-substituted product as the major isomer, driven by the powerful directing effect of the activating methyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubscispace.com

Activation by the Nitro Group for SNAr Processes

The presence of a strongly electron-withdrawing group, such as a nitro group, is typically a prerequisite for a successful SNAr reaction. libretexts.org The nitro group activates the ring towards nucleophilic attack in two ways:

Inductive Withdrawal: It pulls electron density from the aromatic ring, making the carbon atoms attached to the leaving groups more electrophilic and susceptible to attack by a nucleophile.

Resonance Stabilization: It stabilizes the negatively charged Meisenheimer complex formed during the rate-determining addition step. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group. pressbooks.pubstackexchange.com

In this compound, the nitro group is ortho to the iodine atom (at C5) and meta to the bromine atom (at C2). This positional arrangement is crucial: the nitro group strongly activates the C5 position for nucleophilic attack but provides no direct resonance stabilization for an attack at the C2 position. stackexchange.com Therefore, SNAr reactions are expected to occur preferentially at the C-I bond.

Differential Reactivity of Halogens in SNAr (e.g., Bromine vs. Iodine)

Unlike Sₙ1 and Sₙ2 reactions where the leaving group ability follows the trend I > Br > Cl > F, the reactivity order in SNAr reactions is often the reverse: F > Cl > Br > I. researchgate.netmasterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. nih.gov

The high electronegativity of the halogen atom enhances the electrophilicity of the carbon it is attached to, accelerating the nucleophilic attack. While iodine is a better leaving group in terms of bond strength, its lower electronegativity makes the carbon at C5 less electrophilic compared to a carbon attached to a more electronegative halogen.

However, for the heavier halogens (Cl, Br, I), the difference in reactivity can be small. masterorganicchemistry.com In the case of this compound, the differential reactivity is overwhelmingly controlled by the position of the nitro group. The strong activation provided by the ortho nitro group at the C5 position far outweighs the subtle differences in electronegativity between bromine and iodine. Nucleophilic attack will be directed almost exclusively to the C5 position, leading to the displacement of the iodide ion.

| Position of Attack | Halogen Leaving Group | Position Relative to -NO₂ | Activation by -NO₂ | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Bromine | meta | Weak (Inductive only) | Very Low |

| C5 | Iodine | ortho | Strong (Inductive & Resonance) | High |

Metal-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ethz.ch For polyhalogenated substrates, these reactions can often be performed with high regioselectivity, which is determined by the relative reactivity of the carbon-halogen bonds.

In contrast to SNAr reactions, the reactivity of aryl halides in the key oxidative addition step of most cross-coupling catalytic cycles (e.g., Suzuki, Heck, Sonogashira) is governed by the carbon-halogen bond dissociation energy. lumenlearning.com The weaker the bond, the faster the reaction. The established reactivity order is:

C-I > C-Br > C-Cl > C-F

This trend is the opposite of that observed in SNAr reactions. The C-I bond is the longest and weakest among the carbon-halogen bonds, making it the most susceptible to oxidative addition by a low-valent palladium(0) complex. nrochemistry.com

For this compound, this reactivity difference allows for selective functionalization. By carefully choosing the reaction conditions and using one equivalent of a coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction), it is possible to selectively replace the iodine atom while leaving the bromine atom intact. nrochemistry.comwikipedia.org This stepwise functionalization is a valuable synthetic strategy for building complex molecules.

Recent advancements have also demonstrated the possibility of using nitroarenes as electrophiles in cross-coupling reactions, proceeding via oxidative addition into the Ar-NO₂ bond. nih.govacs.org However, this typically requires specialized ligands and conditions and is generally less facile than the coupling of aryl iodides or bromides. researchgate.net In a molecule containing C-I, C-Br, and C-NO₂ bonds, the expected order of reactivity in standard palladium-catalyzed cross-coupling would be C-I > C-Br >> C-NO₂.

Suzuki-Miyaura Coupling Reactions: Substrate Scope and Efficiency Considerations, Leveraging Iodine as a Superior Leaving Group

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org In dihalogenated compounds like this compound, the significant difference in the reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The carbon-iodine bond is considerably weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. libretexts.org This inherent reactivity difference makes iodine a superior leaving group compared to bromine.

This chemoselectivity enables the preferential substitution of the iodine atom, leaving the bromine atom intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds. The reaction is compatible with a wide range of boronic acids and esters, including those with various functional groups. researchgate.netnih.gov

Interactive Table: Substrate Scope in Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Bromo-5-phenyl-4-nitrotoluene | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 2-Bromo-5-(4-methoxyphenyl)-4-nitrotoluene | Good to Excellent |

| Thiophene-2-boronic acid | PdCl₂(dppf) / Cs₂CO₃ | 2-Bromo-5-(thiophen-2-yl)-4-nitrotoluene | Good |

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. For substrates like this compound, bulky electron-rich phosphine (B1218219) ligands often enhance the catalytic activity and promote higher yields. nih.gov

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a vital method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of aryl amines from aryl halides. In the case of this compound, the selective activation of the C-I bond can be exploited to introduce an amino group at the 5-position.

The reaction tolerates a wide variety of primary and secondary amines, including anilines, alkylamines, and cyclic amines. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results. The nitro group on the aromatic ring can influence the reactivity of the substrate in these coupling reactions. bohrium.com

Sonogashira, Heck, and Negishi Coupling Potential with Dihalo-Nitrotoluenes

The presence of two distinct halogen atoms in this compound opens up possibilities for other important palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Negishi couplings.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-I bond would allow for the selective coupling of an alkyne at the 5-position of this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The differential reactivity of the halogens in this compound could potentially be exploited for selective Heck reactions, although the substrate scope might be more limited compared to Suzuki and Sonogashira couplings.

The Negishi coupling , which involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, also presents a potential pathway for the functionalization of dihalo-nitrotoluenes. The transmetalation step in the Negishi coupling is generally very fast, and the reaction often proceeds with high stereospecificity.

Reduction Chemistry of the Nitro Group and Halogenated Toluyl Moieties

The nitro group in this compound is a key functional handle that can be transformed into an amino group, which is a versatile precursor for a wide range of further chemical modifications.

Selective Reduction to Amines: Synthetic Utility of Aryl Amines as Building Blocks

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. researchgate.net The resulting aryl amines are valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and dyes. A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. organic-chemistry.org

Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), and chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with HCl). scispace.com For substrates containing sensitive functional groups, milder reducing agents such as sodium dithionite (B78146) or tin(II) chloride can be used. The resulting 2-bromo-5-iodo-4-aminotoluene can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or as a nucleophile in coupling reactions.

Chemoselective Transformations in the Presence of Multiple Halogens

A significant challenge in the chemistry of polyhalogenated nitroaromatics is achieving chemoselectivity in reduction reactions. It is often desirable to reduce the nitro group without affecting the halogen substituents, as these can be used for subsequent cross-coupling reactions.

Several methods have been developed for the chemoselective reduction of nitro groups in the presence of halogens. organic-chemistry.org Catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a palladium catalyst is often effective. organic-chemistry.org Additionally, certain metal-based reducing systems, such as iron powder in acetic acid or zinc dust with ammonium chloride, can selectively reduce the nitro group while leaving the C-Br and C-I bonds intact. researchgate.net The ability to perform this selective reduction is crucial for the strategic synthesis of complex molecules where the halogen atoms are required for later-stage diversification.

Exploration of Other Key Reaction Pathways and Associated Mechanisms

Beyond the well-established cross-coupling and reduction reactions, this compound can potentially participate in other transformations. For instance, nucleophilic aromatic substitution (SNAAr) reactions could be possible, although the electron-withdrawing nitro group is not positioned to strongly activate either of the halogen leaving groups. Nevertheless, under forcing conditions with potent nucleophiles, substitution of one of the halogens might be achievable.

Further mechanistic investigations could explore the relative rates of oxidative addition of the C-I and C-Br bonds to various palladium catalysts, providing a more quantitative understanding of the selectivity observed in cross-coupling reactions. Additionally, theoretical studies, such as those employing density functional theory (DFT), could offer insights into the transition states of these reactions and help in the rational design of more efficient and selective catalytic systems.

Radical Reactions and Their Control

The methyl group of this compound is susceptible to radical reactions, a reactivity that is influenced by the presence of the other substituents on the aromatic ring. The nitro group, in particular, plays a significant role in modulating the stability of potential radical intermediates.

One of the primary radical reactions involving the methyl group is free-radical bromination . This transformation is typically initiated by light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-bromosuccinimide (NBS). The reaction proceeds via a chain mechanism involving the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzyl (B1604629) radical. The presence of the nitro group can influence the rate and selectivity of this reaction. researchgate.netstackexchange.com For nitrotoluene derivatives, radical bromination at the benzylic position is a known transformation. scispace.com In the case of this compound, the reaction would be expected to yield 2-bromo-1-(bromomethyl)-5-iodo-4-nitrobenzene.

Control of this reaction is crucial to prevent over-bromination, which could lead to the formation of a dibromomethyl or even a tribromomethyl group. This can be achieved by carefully controlling the stoichiometry of the brominating agent and the reaction conditions, such as temperature and reaction time.

Another potential radical-mediated transformation is the oxidation of the methyl group . Various oxidizing agents can be employed to convert the methyl group into a formyl or a carboxyl group. For instance, oxidation of nitrotoluenes to their corresponding benzoic acids is a well-established process. wikipedia.org The specific outcome of the oxidation of this compound would depend on the choice of the oxidant and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to the formation of 2-bromo-5-iodo-4-nitrobenzoic acid. Milder, more controlled oxidation could potentially yield the corresponding benzaldehyde. Enzymatic oxidations of nitrotoluenes have also been reported, suggesting the possibility of biochemically controlled transformations. nih.govnih.gov

The following table summarizes the expected radical reactions of this compound:

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN), Heat or Light | 2-Bromo-1-(bromomethyl)-5-iodo-4-nitrobenzene |

| Methyl Group Oxidation | Strong Oxidant (e.g., KMnO4), Heat | 2-Bromo-5-iodo-4-nitrobenzoic acid |

Functional Group Interconversions Beyond Halogenation/Nitration

The presence of two different halogen atoms and a nitro group on the aromatic ring of this compound opens up a wide array of possibilities for functional group interconversions, particularly through transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions:

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Sonogashira coupling . A key aspect of these reactions is the chemoselectivity, which is determined by the relative reactivity of the C-Br and C-I bonds. In general, the carbon-iodine bond is weaker and more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond. nih.gov This difference in reactivity allows for selective functionalization at the iodine-bearing carbon.

In a Suzuki-Miyaura coupling , reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to selectively form a C-C bond at the position of the iodine atom. acs.orgnih.gov By carefully controlling the reaction conditions, it is possible to achieve monosubstitution, yielding a 2-bromo-4-nitro-5-aryl-toluene derivative. Subsequent coupling at the bromine position could then be achieved under more forcing conditions if desired.

Similarly, in a Sonogashira coupling , the reaction with a terminal alkyne would preferentially occur at the C-I bond. libretexts.orgwikipedia.org This would lead to the formation of a 2-bromo-5-(alkynyl)-4-nitrotoluene. The regioselectivity of the Sonogashira coupling on dihalogenated aromatic compounds is well-documented, with the reaction favoring the more reactive halide. libretexts.org

Ullmann Condensation:

The Ullmann reaction, which involves the copper-mediated coupling of aryl halides, can also be applied to this compound. wikipedia.org This reaction can be used to form biaryl compounds or to introduce ether or amine functionalities. The presence of the electron-withdrawing nitro group can activate the aryl halides towards this type of coupling. wikipedia.org Similar to palladium-catalyzed reactions, the greater reactivity of the C-I bond would likely lead to selective reaction at this position under controlled conditions. rsc.org

Nucleophilic Aromatic Substitution (SNAr):

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group. wikipedia.org In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The relative reactivity of the halogens as leaving groups in SNAr reactions is often the reverse of that seen in cross-coupling reactions, with fluoride (B91410) being the most readily displaced, followed by chloride, bromide, and then iodide (F > Cl ≈ Br > I). wikipedia.orgstackexchange.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon to which it is attached. stackexchange.com Therefore, in a reaction with a strong nucleophile, it is possible that the bromo substituent would be displaced in preference to the iodo substituent. The nitro group at the para position relative to the bromine atom provides significant activation for this process. askfilo.com

Reduction of the Nitro Group:

The nitro group can be selectively reduced to an amino group, which dramatically alters the electronic properties of the aromatic ring and opens up further synthetic possibilities. A variety of reagents can be used for this transformation, including metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) or catalytic hydrogenation (e.g., H2/Pd-C). wikipedia.orgmasterorganicchemistry.com A key challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation (loss of the halogen substituents). However, chemoselective reduction methods have been developed that can minimize this side reaction. commonorganicchemistry.com For instance, the use of tin(II) chloride is often effective for the selective reduction of nitro groups in the presence of halogens. masterorganicchemistry.com

The following table summarizes the expected functional group interconversions for this compound:

| Reaction Type | Reagents and Conditions | Expected Major Product (under selective conditions) | Notes |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, Base | 2-Bromo-4-nitro-5-aryl-toluene | Selective reaction at the C-I bond. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Bromo-5-(alkynyl)-4-nitrotoluene | Selective reaction at the C-I bond. libretexts.org |

| Ullmann Condensation | Nu-H (e.g., R-OH, R-NH2), Cu catalyst, Base | 2-Bromo-5-(nucleophile)-4-nitrotoluene | Selective reaction at the C-I bond. |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO-, R2N-) | 2-(Nucleophile)-5-iodo-4-nitrotoluene | Potential for selective reaction at the C-Br bond. wikipedia.orgstackexchange.com |

| Nitro Group Reduction | SnCl2, HCl or H2, Pd/C (with care) | 3-Bromo-6-iodo-4-methylaniline | Chemoselective reduction is crucial to avoid dehalogenation. commonorganicchemistry.com |

Applications of 2 Bromo 5 Iodo 4 Nitrotoluene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Biologically Active Molecules

The strategic placement of reactive halogen and nitro groups makes 2-Bromo-5-iodo-4-nitrotoluene an important intermediate in the creation of molecules with significant biological activity.

This compound is a key building block in the synthesis of modern antidiabetic drugs, particularly Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. google.comgoogle.com SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin, are a class of medications that help control blood sugar levels in patients with type 2 diabetes. researchgate.net

The synthesis of these complex drug molecules often involves multi-step processes where this compound is used to construct the core diarylmethane structure, a key pharmacophore of many SGLT2 inhibitors. nih.gov The bromo and iodo groups on the molecule allow for sequential, selective coupling reactions to build the necessary carbon-carbon bonds that form the drug's backbone. Its structural framework is integral to forming the final active pharmaceutical ingredient.

Table 1: Role of Halogenated Toluene (B28343) Derivatives in SGLT2 Inhibitor Synthesis

| SGLT2 Inhibitor Class | Key Synthetic Strategy | Role of Halogenated Intermediate |

| Dapagliflozin | Friedel-Crafts acylation followed by reduction | Forms the diarylmethane core structure. nih.gov |

| Canagliflozin | Suzuki-Miyaura coupling | Serves as an electrophilic partner for C-C bond formation. |

| Tofogliflozin | Metalation-functionalization sequences | Provides a scaffold for building the dihydroisobenzofuran moiety. researchgate.net |

The development of new agrochemicals, including herbicides and fungicides, often relies on halogenated and nitrated aromatic compounds. While direct applications of this compound are proprietary, related structures like nitrotoluenes and other halogenated phenols are established precursors in the agrochemical industry. innospk.comgoogle.com For instance, nitrotoluene derivatives are used to synthesize herbicides like Chlorotoluron. innospk.com The functional groups on this compound provide handles for chemical modification to produce novel active ingredients for crop protection. The nitro group can be reduced to an amine, and the halogens can be substituted or used in coupling reactions to build more complex and potent agrochemical agents.

Building Block for Advanced Materials and Functional Compounds

Beyond its biological applications, the unique reactivity of this compound makes it a valuable component in the synthesis of advanced materials.

The presence of both bromine and iodine on the same aromatic ring is of significant interest in synthetic organic chemistry. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This differential reactivity allows for selective, sequential reactions.

A chemist can first perform a cross-coupling reaction at the more reactive iodo position, introducing one aryl group. Subsequently, a second, different aryl group can be introduced at the bromo position under different reaction conditions. This stepwise approach is a powerful tool for the controlled synthesis of complex, unsymmetrical polyhalogenated biphenyls and terphenyls. researchgate.net These highly substituted aromatic structures are precursors for organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials.

Table 2: Selective Cross-Coupling Potential

| Reactive Site | Relative Reactivity | Potential Coupling Reaction | Resulting Structure |

| Iodo Group | High | Suzuki, Sonogashira, Heck | Mono-arylated or mono-alkenylated intermediate |

| Bromo Group | Moderate | Suzuki, Buchwald-Hartwig | Di-substituted unsymmetrical biphenyl (B1667301) or terphenyl |

Nitrotoluene derivatives are foundational materials in the dye and pigment industry. nih.gov The nitro group in this compound can be readily reduced to an amino group (-NH2). This resulting aromatic amine is a diazo component, which can be treated with nitrous acid to form a highly reactive diazonium salt. ajol.info This salt can then be coupled with various aromatic compounds (couplers) to produce a wide range of azo dyes and pigments. tetengmaterials.com The specific color and properties of the resulting dye can be fine-tuned by the choice of the coupling partner and the substituents on the aromatic rings, including the bromine and iodine atoms which can influence the dye's lightfastness and thermal stability. google.com

In the field of material science, highly functionalized monomers are used to create specialty polymers with unique properties. This compound can be explored as such a monomer or as a precursor to one. The presence of heavy atoms like bromine and iodine can increase the refractive index of a polymer, a desirable property for optical applications. Furthermore, halogenated compounds are known to impart flame-retardant properties to materials. By incorporating this molecule into a polymer backbone, researchers can develop new materials with enhanced safety profiles and specific optical characteristics for use in electronics, aerospace, and advanced coatings.

Design and Synthesis of Novel Aromatic Systems via Derivatization

The strategic placement of reactive sites on the this compound molecule allows for its elaboration into a wide array of more complex aromatic structures. The interplay between the electronic effects of the nitro group and the differential reactivity of the halogen atoms can be harnessed to achieve site-selective modifications.

A key feature of this compound is the presence of both bromine and iodine substituents. This dihalogenated nature permits the use of orthogonal functionalization strategies, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. In many transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is more reactive than the carbon-bromine bond. This reactivity difference enables a sequential approach to molecular construction.

For instance, in palladium-catalyzed reactions such as the Sonogashira, Suzuki, or Heck couplings, the iodinated position is expected to react preferentially. libretexts.org This allows for the introduction of an initial substituent at the 5-position. The remaining bromo group can then be subjected to a second, often more forcing, cross-coupling reaction to introduce a different moiety at the 2-position. This stepwise approach provides precise control over the final structure of the disubstituted product.

Table 1: Theoretical Regioselective Cross-Coupling Reactions of this compound

| Reaction Type | Catalyst System (Example) | Expected Site of Initial Reaction | Rationale for Selectivity |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | 5-position (Iodo) | Higher reactivity of the C-I bond in the catalytic cycle. libretexts.org |

| Suzuki Coupling | Pd(OAc)₂, SPhos | 5-position (Iodo) | Lower bond dissociation energy of the C-I bond. |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | 5-position (Iodo) | Facile oxidative addition at the C-I bond. |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe) | 2-position (Bromo) or 5-position (Iodo) | Activated by the ortho/para nitro group; leaving group ability (I > Br) vs. electronic activation. organicchemistrytutor.comwikipedia.orgchemistrysteps.com |

This table presents a theoretical framework for the selective functionalization of this compound based on established principles of organic reactivity. Specific experimental outcomes would depend on the precise reaction conditions employed.

The ability to selectively introduce a variety of functional groups onto the this compound core allows for the fine-tuning of its electronic and steric properties. This is crucial for tailoring the resulting molecules for specific applications, such as in materials science or medicinal chemistry.

Furthermore, the introduction of sterically demanding groups can be used to control the conformation of the resulting biaryl compounds or to create specific binding pockets in molecules designed for biological targets. The sequential nature of the functionalization allows for the precise placement of bulky substituents to achieve a desired three-dimensional structure.

Contributions to Fine Chemical Synthesis beyond Direct Pharmaceutical or Agrochemical Applications

While polysubstituted aromatics are common intermediates in the pharmaceutical and agrochemical industries, the unique substitution pattern of this compound suggests its potential utility in other areas of fine chemical synthesis. The combination of a nitro group and two halogens makes it a precursor to a variety of functionalities.

For instance, the nitro group can be reduced to an amine, which can then be diazotized and converted into a wide range of other functional groups. This, combined with the potential for cross-coupling at the halogenated sites, opens up pathways to complex, multifunctional molecules. These could find use as building blocks for pigments, dyes, or specialty polymers. The presence of multiple reactive handles allows for the construction of extended π-conjugated systems, which are of interest in the field of organic electronics and optoelectronics. rsc.orgmdpi.comsemanticscholar.org

Computational and Theoretical Investigations of 2 Bromo 5 Iodo 4 Nitrotoluene

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations are pivotal in defining the three-dimensional arrangement of atoms and the distribution of electrons within the 2-Bromo-5-iodo-4-nitrotoluene molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric structure of a molecule. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G*, are utilized to optimize the bond lengths, bond angles, and dihedral angles. This process identifies the lowest energy conformation of the molecule, which is its most probable structure. Conformational analysis further explores the energy landscape of the molecule, identifying other stable isomers and the energy barriers between them. While specific studies on this compound are not detailed in the provided results, the methodology is well-established in the study of similar halogenated nitroaromatics. nih.govnih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that correlates with the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For related compounds like 2-iodo-5-nitrotoluene, the HOMO-LUMO energy gap has been calculated to be 6.66 eV. researchgate.netresearchgate.net This value provides an estimate for the electronic behavior of this compound, suggesting a high degree of stability. The analysis of these orbitals also aids in the interpretation of UV-Visible spectra, as the electronic transitions often occur from the HOMO to the LUMO. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Vibrational Spectroscopy and Theoretical Interpretations

Theoretical simulations of vibrational spectra are indispensable for the accurate assignment of experimental infrared (IR) and Raman data.

Computational methods can predict the vibrational frequencies and intensities of a molecule, generating theoretical IR and Raman spectra. These simulated spectra are then compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. For analogous compounds, DFT calculations have shown excellent agreement between theoretical and experimental spectra after applying a scaling factor to the calculated frequencies. nih.gov This approach allows for a detailed understanding of the vibrational motions of the atoms within the this compound molecule.

Normal Coordinate Analysis (NCA) is a powerful technique used to provide a complete and quantitative description of the vibrational modes of a molecule. researchgate.net By calculating the Potential Energy Distribution (PED), each vibrational mode can be characterized in terms of the contributions from individual internal coordinates (e.g., bond stretching, angle bending, and torsional motions). This detailed assignment is crucial for a definitive understanding of the molecule's vibrational dynamics. For instance, in related nitrotoluene derivatives, PED analysis has been instrumental in assigning the characteristic stretching and bending vibrations of the nitro group and the carbon-halogen bonds. nih.govresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED (%) |

|---|---|---|---|

| NO₂ symmetric stretch | Value | Value | Description |

| NO₂ asymmetric stretch | Value | Value | Description |

| C-Br stretch | Value | Value | Description |

| C-I stretch | Value | Value | Description |

Reactivity Prediction and Mechanistic Insights from Computational Chemistry

Computational chemistry also serves as a predictive tool for understanding the reactivity of this compound. By mapping the molecular electrostatic potential (MEP), regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. This information is vital for predicting how the molecule will interact with other reagents. Furthermore, computational methods can be used to model reaction pathways and calculate activation energies, providing detailed mechanistic insights into potential chemical transformations of the compound. While specific reactivity studies on this compound were not found, the general approach is widely applied in the study of nitroaromatic compounds to understand their synthetic utility and potential degradation pathways. nih.gov

Electrostatic Potential Surface (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density distribution of a molecule. This allows for the prediction of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. In an MEP map, regions of negative potential, typically colored in shades of red and yellow, indicate electron-rich areas that are prone to electrophilic attack. Conversely, areas of positive potential, usually depicted in blue, represent electron-deficient regions that are likely to be targeted by nucleophiles.

For this compound, an MEP analysis would be expected to show negative potential around the oxygen atoms of the nitro group, making them potential sites for electrophilic interaction. The regions around the hydrogen atoms of the methyl group and the aromatic ring would likely exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. However, without specific computational studies on this molecule, a precise description and visualization of its MEP surface are not available.

Fukui Functions and Local Reactivity Descriptors for Predicting Reaction Sites

Fukui functions are another set of descriptors derived from conceptual density functional theory (DFT) that help in predicting the most reactive sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating these functions for each atom in this compound, one could pinpoint the specific atoms most likely to participate in different types of chemical reactions. For instance, the atom with the highest value of f+(r) would be the most probable site for a nucleophile to attack. As with MEP mapping, no published studies were found that have performed Fukui function analysis on this compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer, Delocalization, and Stability

Hyperconjugative Interactions: These are stabilizing interactions that result from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.

Charge Distribution: NBO analysis provides a more chemically intuitive picture of atomic charges compared to other methods.

Bonding Character: It helps in understanding the nature of chemical bonds (e.g., ionic vs. covalent character).

An NBO analysis of this compound would provide valuable information on the electronic interactions between the various substituents (bromo, iodo, nitro, and methyl groups) and the toluene (B28343) ring, contributing to a deeper understanding of its chemical behavior and stability. Unfortunately, specific NBO data for this compound is not available in the reviewed literature.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational methods are frequently used to predict the NLO properties of new molecules.

Calculation of Hyperpolarizability and Dipole Moments

For this compound, the presence of both electron-donating (methyl) and electron-withdrawing (nitro, bromo, iodo) groups suggests that it might possess a significant dipole moment and potentially interesting NLO properties. However, no computational studies reporting the calculated dipole moment or hyperpolarizability of this specific molecule could be located.

Structure-Property Relationships for Potential NLO Material Development

The development of new NLO materials often relies on understanding the relationship between a molecule's structure and its NLO properties. Generally, molecules with a high degree of charge asymmetry, often achieved through the strategic placement of electron-donating and electron-withdrawing groups on a conjugated system, tend to exhibit larger hyperpolarizabilities.

A systematic computational study of this compound and related isomers could elucidate how the positions of the bromo, iodo, and nitro groups on the toluene ring influence the NLO response. This would provide valuable insights for the rational design of new NLO materials. At present, such a study for this compound has not been found in the scientific literature.

Thermodynamic Properties and Stability Profiles

Computational chemistry can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and for predicting the feasibility and outcomes of chemical reactions involving it.

A computational analysis of this compound would typically involve geometry optimization to find the most stable three-dimensional structure, followed by frequency calculations to obtain the thermodynamic parameters at different temperatures. This information would provide a foundational understanding of the molecule's energetic landscape. Regrettably, there are no available published data on the calculated thermodynamic properties of this compound.

Calculation of Enthalpy, Entropy, and Heat Capacity Dependence on Temperature

A thorough search of available scientific literature and chemical databases has revealed no specific studies detailing the computational calculation of enthalpy, entropy, and heat capacity dependence on temperature for this compound. While computational methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine these thermochemical properties for many organic molecules, specific research on this particular compound is not present in the public domain.

Generally, these computational investigations would involve optimizing the molecular geometry of this compound and then performing frequency calculations. From the vibrational frequencies, it is possible to calculate the various thermodynamic properties as a function of temperature using statistical mechanics. The standard thermodynamic functions that would be determined include:

Enthalpy (H°): A measure of the total energy of the system.

Entropy (S°): A measure of the disorder or randomness of the system.

Heat Capacity (Cp°): The amount of heat required to raise the temperature of the substance by one degree Celsius at constant pressure.

The data from such calculations are typically presented in a tabular format, showing the values of these properties at different temperatures. However, in the absence of specific studies on this compound, a data table for this compound cannot be generated.

Computational Assessment of Decomposition Pathways and Thermal Stability

Similarly, there is a lack of specific computational assessments of the decomposition pathways and thermal stability of this compound in the current body of scientific literature. Such studies are crucial for understanding the behavior of energetic materials and for safety assessments.

Theoretical assessments of thermal decomposition typically involve the use of computational chemistry to model the bond dissociation energies (BDEs) within the molecule and to map out the potential energy surfaces for various decomposition reactions. The weakest bond in the molecule is often the initial site of decomposition. For nitroaromatic compounds, the C-NO2 bond is a common point of initial cleavage.

A computational study on this compound would likely investigate the following potential initial decomposition steps:

Homolytic cleavage of the C-NO2 bond.

Homolytic cleavage of the C-Br bond.

Homolytic cleavage of the C-I bond.

Future Research Directions and Emerging Trends in Polyfunctionalized Toluene Chemistry

Development of More Sustainable and Greener Synthetic Routes for Halogenated Aromatics

The synthesis of halogenated aromatics, foundational to many industrial processes, is undergoing a significant transformation towards more environmentally benign methods. Traditional electrophilic aromatic substitution (EAS) reactions, while effective, often rely on hazardous reagents and stoichiometric activators, leading to significant waste. taylorfrancis.comresearchgate.net The principles of green chemistry are now guiding the development of new synthetic routes that minimize environmental impact. chemistryjournals.net

Key areas of development include:

Alternative Solvents and Reagents: Research is focused on replacing toxic and volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net There is also a move away from harsh halogenating agents towards more eco-friendly options.

Biocatalysis: The use of enzymes, such as haloperoxidases, offers a highly selective and environmentally friendly method for halogenating aromatic rings under mild conditions. acs.org Biocatalysis provides the advantages of high efficiency and non-toxicity, although challenges such as enzyme stability and reusability are active areas of research. acs.org

Flow Chemistry: Continuous flow reactors are being adopted to improve safety, efficiency, and scalability of halogenation and nitration reactions. This technology allows for precise control over reaction parameters, often leading to higher yields and fewer byproducts compared to batch processing.

Energy-Efficient Methods: Techniques like microwave-assisted synthesis are being employed to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

These green approaches are not only beneficial for the environment but also offer economic advantages by reducing waste and improving energy efficiency. chemistryjournals.net

Exploration of Novel Catalytic Systems for Highly Selective Transformations

Achieving high regioselectivity in the functionalization of complex aromatic systems like polyhalogenated toluenes is a significant challenge. Novel catalytic systems are being developed to control reaction outcomes with unprecedented precision, minimizing the formation of undesired isomers. researchgate.net

Current research is exploring several promising avenues:

Heterogeneous Catalysis: Solid catalysts, particularly zeolites, are gaining prominence due to their shape-selective properties. researchgate.net The well-defined pore structures of zeolites can direct incoming electrophiles to specific positions on the aromatic ring, enhancing the yield of a desired isomer, such as the para-product, in reactions like nitration and halogenation. researchgate.net Zeolites offer the additional benefits of being easily separable from the reaction mixture, regenerable, and reusable. researchgate.net

Biocatalysis: Enzymes offer exceptional selectivity under mild reaction conditions. acs.org The integration of biocatalysis with other techniques, such as electrochemistry and photochemistry, is creating hybrid catalytic systems capable of multistep transformations that would be difficult to achieve through traditional means alone. acs.org

Metal-Based Catalysis: While traditional metal catalysts can raise environmental concerns, new systems are being designed for higher efficiency and operation under milder conditions. mdpi.com For instance, earth-abundant metals like iron are being used in innovative ways, such as iron carbide nanoparticles activated by magnetic induction for selective hydrodeoxygenation reactions. acs.org This approach allows reactions to proceed at significantly lower temperatures and pressures. acs.org

The table below compares different catalytic strategies for aromatic transformations.

| Catalytic System | Primary Advantage | Common Applications | Key Limitations |

| Zeolites | High para-selectivity, reusability, reduced waste. researchgate.net | Nitration, Halogenation, Alkylation, Acylation. researchgate.net | Requires specific pore sizes matching substrate geometry. |

| Biocatalysis (Enzymes) | Exceptional chemo-, regio-, and stereoselectivity under mild conditions. acs.org | Selective halogenation, oxidation, and reduction. acs.org | Limited stability under harsh conditions, potential reusability issues. acs.org |

| Magnetocatalysis (e.g., ICNPs) | High energy efficiency, rapid on/off control, easy separation. acs.org | Selective hydrodeoxygenation. acs.org | Requires specialized equipment (alternating magnetic field). |

| Photocatalysis (e.g., CuO) | Operates under mild UV irradiation, uses green oxidants like H₂O₂. mdpi.com | Aromatic hydroxylation. mdpi.com | Can suffer from overoxidation of the desired product. |

Advanced Spectroscopic Characterization Techniques for Complex Aromatic Systems beyond Standard Identification

The unambiguous structural elucidation of polyfunctionalized aromatic compounds, with their often complex substitution patterns, requires analytical techniques that go beyond standard 1D NMR and mass spectrometry. wikipedia.org While these methods are essential for determining molecular weight and basic connectivity, advanced spectroscopic and computational methods are increasingly necessary for definitive characterization. wikipedia.orgnih.gov

Emerging techniques and approaches include:

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are critical for establishing the precise connectivity of atoms within a molecule. For complex structures, Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons, helping to confirm the relative positions of substituents on the aromatic ring.

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive molecular geometry and is the gold standard for structural determination. wikipedia.org

Fluorescence Spectroscopy: This technique is a sensitive diagnostic tool for analyzing polycyclic aromatic hydrocarbons (PAHs) and other complex aromatic systems. researchgate.netnih.gov Synchronous and conventional fluorescence spectra can help identify and quantify aromatic structures within complex mixtures. nih.gov

Computational Spectroscopy: Density Functional Theory (DFT) and other quantum chemistry methods are used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) for proposed structures. nih.gov Comparing these computed spectra with experimental data provides a powerful method for validating structural assignments, especially when experimental data is ambiguous. core.ac.uk

These advanced methods, often used in combination, provide a comprehensive toolkit for chemists to confidently characterize novel and complex aromatic molecules.

Targeted Synthesis of Specific Derivatives for Emerging Applications in Functional Materials

Polyfunctionalized toluenes are not merely synthetic curiosities; they are crucial building blocks for a new generation of advanced functional materials. The specific arrangement of electron-donating and electron-withdrawing groups, along with halogens that can serve as handles for further reactions, allows for the precise tuning of a material's electronic, optical, and physical properties.

Research is focused on the targeted synthesis of derivatives for several key application areas:

Organic Electronics: The inherent properties of substituted aromatics make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic placement of functional groups can control the HOMO/LUMO energy levels, charge transport characteristics, and solid-state packing of the molecules.

Advanced Polymers: Chain-end functionalized polymers are vital for creating complex macromolecular structures like block copolymers and hyperbranched polymers. nih.gov For example, toluene-functionalized hyperbranched ethylene (B1197577) oligomers have potential applications as lubricants and surfactants. nih.gov

Metal-Organic Frameworks (MOFs): Polyfunctional aromatic linkers are used to construct MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. rsc.org Novel MOFs are being designed with specific pore environments for the selective capture of aromatic compounds like toluene (B28343) from gas streams. rsc.org

Stimuli-Responsive Materials: Biopolymers and other biobased materials can be functionalized to create "smart" materials that respond to external stimuli like pH, temperature, or light. tu-freiberg.de These materials are being developed for applications in drug delivery, sensing, and filtration. tu-freiberg.delaxai.com

The following table outlines how specific functionalities on a toluene core can be leveraged for different material applications.

| Functional Group Type | Example Groups | Target Application | Desired Material Property |

| Halogens | -Br, -I | Polymer Synthesis, Cross-Coupling Reactions | Reactive handle for further functionalization. |

| Electron-Withdrawing | -NO₂ | Organic Electronics, Non-Linear Optics | Lowers LUMO energy, creates charge transfer systems. nih.gov |

| Electron-Donating | -N(CH₃)₂ | Organic Electronics, Dyes | Raises HOMO energy, enhances light absorption. nih.gov |

| Bulky Substituents | -tBu, Dibenzhydryl | Soluble Polymers, Processable Materials | Increases solubility, disrupts close packing. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction for Complex Aryl Systems

The synthesis of complex molecules like 2-Bromo-5-iodo-4-nitrotoluene often involves navigating intricate reaction landscapes with competing pathways and multiple potential outcomes. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to address this complexity, accelerating the design and discovery of chemical reactions. jst.go.jp

AI is being integrated into synthetic chemistry in several ways:

Predicting Reaction Outcomes: ML models, trained on vast databases of chemical reactions, can predict the likely products, yields, and even the regioselectivity of a given transformation. beilstein-journals.orgeurekalert.org This predictive power allows chemists to evaluate potential synthetic routes in silico before committing to resource-intensive lab experiments.

Optimizing Reaction Conditions: AI algorithms can systematically navigate the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity. nih.gov This is often more efficient than traditional one-factor-at-a-time optimization.

Designing Novel Synthetic Routes: AI tools are being developed to perform retrosynthesis, suggesting new pathways to synthesize a target molecule. These systems can propose novel and non-intuitive reaction sequences, potentially leading to more efficient or sustainable syntheses.

Accelerating Discovery: By combining AI with high-throughput experimentation and robotic synthesis platforms, researchers can create closed-loop systems that design, execute, and analyze experiments autonomously. jst.go.jp This approach dramatically accelerates the pace of discovery for new reactions and materials.

The development of AI in chemistry relies heavily on the availability of large, high-quality datasets. beilstein-journals.org As data collection and sharing practices improve, the predictive accuracy and utility of these computational tools are expected to grow, making them indispensable for the future of chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.